1-(6-Nitropyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Nitropyridin-2-yl)piperazine is a chemical compound that belongs to the class of pyridylpiperazines It is characterized by the presence of a nitro group attached to the pyridine ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Nitropyridin-2-yl)piperazine typically involves the reaction of 2-chloro-6-nitropyridine with piperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Oxidation: The piperazine ring can be oxidized under specific conditions to form corresponding N-oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide.
Major Products Formed:
Reduction: 1-(6-Aminopyridin-2-yl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Piperazine N-oxides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(6-Nitropyridin-2-yl)piperazine primarily involves its interaction with specific molecular targets:
Urease Inhibition: The compound binds to the active site of urease, inhibiting its activity and preventing the hydrolysis of urea.
Molecular Targets and Pathways: The compound interacts with various enzymes and receptors, modulating their activity and affecting cellular pathways involved in microbial growth and cancer cell proliferation.
Comparison with Similar Compounds
1-(6-Nitropyridin-2-yl)piperazine can be compared with other pyridylpiperazine derivatives:
1-(3-Nitropyridin-2-yl)piperazine: Similar structure but with the nitro group at a different position, leading to different reactivity and biological activity.
1-(6-Aminopyridin-2-yl)piperazine: The reduced form of this compound, with an amino group instead of a nitro group, showing different chemical properties and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H12N4O2 |
---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
1-(6-nitropyridin-2-yl)piperazine |
InChI |
InChI=1S/C9H12N4O2/c14-13(15)9-3-1-2-8(11-9)12-6-4-10-5-7-12/h1-3,10H,4-7H2 |
InChI Key |
BPAFHFRVZUOBOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.